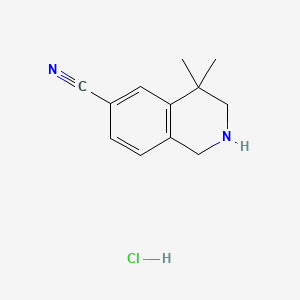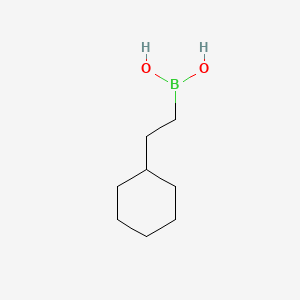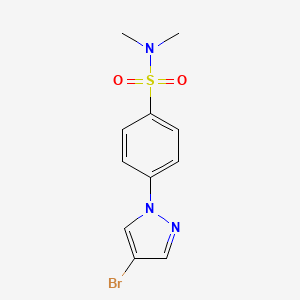
4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential use as a pharmacological tool. BDP is a sulfonamide derivative that has shown promising results in various biological assays, making it an interesting candidate for further investigation. In
Scientific Research Applications
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are recognized for their vast biological activities, making them significant in medicinal chemistry. Their synthesis often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These derivatives exhibit anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others, highlighting their importance as bioactive molecules in drug discovery (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Research on pyrazole derivatives against the Fusarium oxysporum pathogen, which affects date palms, has shown that certain compounds exhibit antifungal pharmacophore sites. These findings are crucial for developing targeted molecules to combat fungal diseases in agriculture and possibly in human health (Kaddouri et al., 2022).
Flame Retardants and Environmental Concerns
Novel brominated flame retardants (NBFRs), including compounds with bromine and pyrazole structures, raise concerns due to their occurrence in indoor air, dust, and consumer goods. The review emphasizes the need for more research on their environmental fate and toxicity, underlining the ecological impact of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Therapeutic Applications
Pyrazoline, a core structure in pyrazole derivatives, has been explored for its therapeutic potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities. The versatility of pyrazoline derivatives in drug design underscores their significance in developing new pharmacological agents (Shaaban, Mayhoub, & Farag, 2012).
Multicomponent Synthesis for Bioactive Molecules
The multicomponent synthesis of pyrazole derivatives, particularly for their antibacterial, anticancer, and antioxidant properties, illustrates the efficiency and innovation in producing biologically active molecules. Such methodologies offer valuable insights for further drug design and development (Becerra et al., 2022).
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide”. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets .
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-14(2)18(16,17)11-5-3-10(4-6-11)15-8-9(12)7-13-15/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXAXLUEPRPNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682103 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-26-6 |
Source


|
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N,N-dimethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
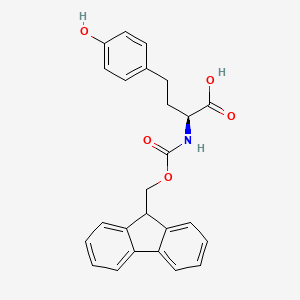
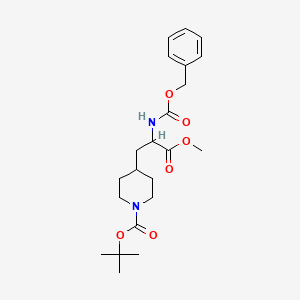
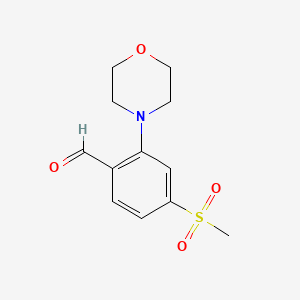
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)
![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

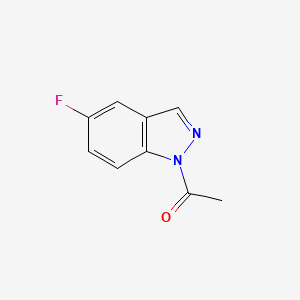
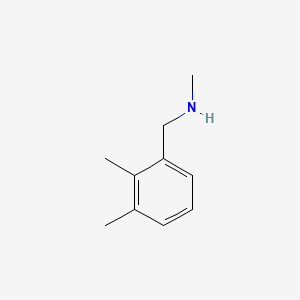

![Phenyl(1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)methanone](/img/structure/B598342.png)
